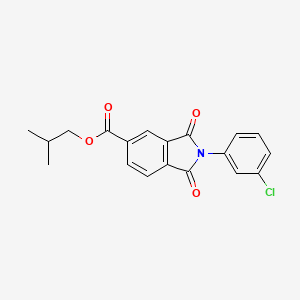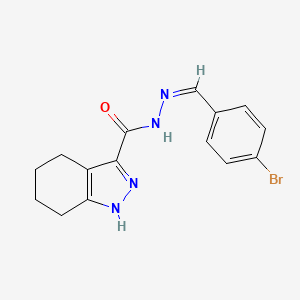
2-Methylpropyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound with a complex structure that includes a chlorinated phenyl ring and an isoindoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoic acid with isobutylamine to form an amide intermediate. This intermediate is then cyclized using phthalic anhydride under acidic conditions to yield the isoindoline core. The final step involves esterification with isobutanol to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
科学研究应用
Isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as changes in metabolic pathways or cellular signaling.
相似化合物的比较
Similar Compounds
Isobutyl 2-(3-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate: Similar structure but with a bromine atom instead of chlorine.
Isobutyl 2-(3-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate: Similar structure but with a fluorine atom instead of chlorine.
Isobutyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
属性
分子式 |
C19H16ClNO4 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC 名称 |
2-methylpropyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C19H16ClNO4/c1-11(2)10-25-19(24)12-6-7-15-16(8-12)18(23)21(17(15)22)14-5-3-4-13(20)9-14/h3-9,11H,10H2,1-2H3 |
InChI 键 |
FLEIXAMKZLLEDY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11996299.png)



![2-(2,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11996318.png)

![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)
![4-Chloro-2-[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11996325.png)

![4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11996334.png)
![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
![methyl (2E)-2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996356.png)

